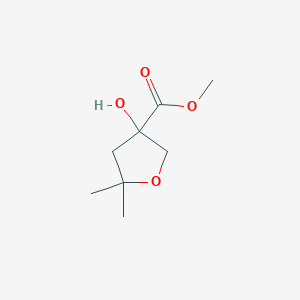
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C8H14O4. This compound is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. The presence of a hydroxyl group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-oxo-5,5-dimethyltetrahydrofuran-3-carboxylate.
Reduction: Formation of 3-hydroxy-5,5-dimethyltetrahydrofuran-3-methanol.
Substitution: Formation of 3-chloro-5,5-dimethyltetrahydrofuran-3-carboxylate.
Applications De Recherche Scientifique
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving tetrahydrofuran derivatives.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxy-5-methyltetrahydrofuran-3-carboxylate
- Methyl 3-hydroxy-5,5-diethyltetrahydrofuran-3-carboxylate
- Methyl 3-hydroxy-5,5-dimethyltetrahydropyran-3-carboxylate
Uniqueness
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on a tetrahydrofuran ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
methyl 3-hydroxy-5,5-dimethyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-7(2)4-8(10,5-12-7)6(9)11-3/h10H,4-5H2,1-3H3 |
Clé InChI |
VLNFIRPTROFZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CO1)(C(=O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















